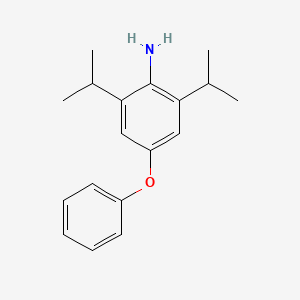

4-Phenoxy-2,6-diisopropyl aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGLNGTYOVAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80533684 | |

| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80058-85-1 | |

| Record name | 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80058-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Phenoxy-2,6-diisopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxy-2,6-diisopropylaniline is a key chemical intermediate, primarily recognized for its role in the synthesis of the agricultural insecticide and acaricide, diafenthiuron.[1] Its molecular structure, featuring a sterically hindered aniline core coupled with a phenoxy group, makes it a valuable building block in the development of various organic compounds, including potential therapeutic agents and materials for dye and pigment production.[1][] This technical guide provides an in-depth overview of the primary synthetic routes to 4-phenoxy-2,6-diisopropylaniline, offering detailed experimental protocols and a comparative analysis of the methodologies.

Core Synthetic Strategies

Two principal synthetic pathways have been established for the preparation of 4-phenoxy-2,6-diisopropylaniline: a two-step process involving nitration followed by a condensation reaction, and a direct one-step etherification, commonly known as the Ullmann condensation.

Nitration Followed by Condensation

This method commences with the nitration of commercially available 2,6-diisopropylaniline to introduce a nitro group at the para position. The resulting 2,6-diisopropyl-4-nitroaniline is then subjected to a condensation reaction with phenol to yield the target molecule.[1][3] A notable advantage of this approach is the potential for a one-pot synthesis, where the nitrated intermediate is not isolated, thereby streamlining the process.[3]

A detailed procedure for this method is outlined in patent CN103724213A.[3] In a 1000 mL four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, 177.3 g (1 mol) of 2,6-diisopropylaniline, 600 mL of toluene, and 1.5 g of concentrated sulfuric acid (98%) are added. The mixture is heated to reflux, and 105 g (1.15 mol) of concentrated nitric acid (69 wt%) is slowly added dropwise, maintaining the reaction temperature at 110-115 °C. The reaction is held at this temperature for 4 hours.

After completion of the nitration, the mixture is cooled to 70-80 °C. Subsequently, 266.7 g (2 mol) of 30 wt% sodium hydroxide solution, 95 g (1 mol) of phenol, and 0.9 g of tetrabutylammonium iodide as a phase-transfer catalyst are added. The mixture is heated to reflux, and water is removed from the reaction. The condensation reaction proceeds at 111 °C for 8 hours.

Upon completion, the organic phase is washed three times with 150 mL portions of 10 wt% sodium hydroxide solution and then dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield a brown solid. The crude product is recrystallized from ethanol to afford 269.0 g of pure 4-phenoxy-2,6-diisopropylaniline (99.6% purity by HPLC), corresponding to a yield of 99.5%. The melting point of the purified product is 70-71 °C.[3]

Direct Etherification (Ullmann Condensation)

This approach involves the direct coupling of a halogenated 2,6-diisopropylaniline with phenol. Specifically, 2,6-diisopropyl-4-bromoaniline is reacted with phenol in the presence of a base and a copper catalyst to form the diaryl ether linkage.[4] This method is a classic example of the Ullmann condensation, a widely used reaction for the formation of carbon-oxygen bonds.

The following procedure is adapted from PrepChem.com.[4] In a reaction vessel under a nitrogen atmosphere, 48.9 g of phenol is dissolved in 500 mL of xylene. To this solution, 30.2 g of pulverized potassium hydroxide is added. The mixture is stirred and heated to boiling to azeotropically remove the water formed.

Following the removal of water, 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline are added to the reaction mixture. The reaction is stirred for 8 hours at a temperature of 150-155 °C. After the reaction is complete, the mixture is cooled and filtered.

The filtrate is washed with 150 mL of 15% sodium hydroxide solution and then twice with 150 mL portions of water. The organic phase is separated and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting product is purified by distillation under reduced pressure to yield 4-phenoxy-2,6-diisopropylaniline. The boiling point of the product is 103-104 °C at 0.01 torr, and its melting point after recrystallization from hexane is 71-72 °C.[4]

Comparison of Synthesis Methods

| Feature | Nitration followed by Condensation | Direct Etherification (Ullmann Condensation) |

| Starting Material | 2,6-Diisopropylaniline | 2,6-Diisopropyl-4-bromoaniline |

| Key Reagents | Nitric acid, Sulfuric acid, Phenol, Sodium hydroxide, Tetrabutylammonium iodide | Phenol, Potassium hydroxide, Copper chloride |

| Solvent | Toluene | Xylene |

| Catalyst | Tetrabutylammonium iodide (Phase-transfer) | Copper chloride |

| Reaction Temperature | 110-115 °C (Nitration), 111 °C (Condensation) | 150-155 °C |

| Reported Yield | 99.5% | Not explicitly stated, but implied to be a viable synthetic route. |

| Purity | 99.6% (HPLC) | High purity after distillation and recrystallization. |

| Advantages | High yield, one-pot potential, lower reaction temperature for condensation.[3] | Direct C-O bond formation. |

| Disadvantages | Use of strong acids (nitric and sulfuric), multi-step process. | Higher reaction temperature, requirement for a pre-halogenated starting material. |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for 4-phenoxy-2,6-diisopropylaniline.

Caption: Nitration and Condensation Pathway.

Caption: Direct Etherification (Ullmann) Pathway.

Conclusion

The synthesis of 4-phenoxy-2,6-diisopropylaniline can be effectively achieved through two primary methods. The nitration-condensation route offers a high-yield, one-pot potential synthesis from readily available 2,6-diisopropylaniline. The direct etherification via Ullmann condensation provides a more direct approach but requires a halogenated precursor and higher reaction temperatures. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and equipment capabilities. Both methods provide access to this important intermediate, paving the way for its application in agrochemicals and other areas of chemical synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenoxy-2,6-diisopropylaniline

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the synthesis of various organic compounds, including the insecticide diafenthiuron. This document details the compound's chemical identity, structural information, and core physicochemical data. Furthermore, it outlines the experimental protocols for its synthesis and provides a logical workflow for its application in agrochemical production.

Chemical Identity and Structure

4-Phenoxy-2,6-diisopropylaniline is an aromatic amine characterized by a phenoxy group and two isopropyl groups attached to the aniline backbone.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-phenoxy-2,6-di(propan-2-yl)aniline[1][] |

| CAS Number | 80058-85-1[1][3][4] |

| Molecular Formula | C18H23NO[1][][3][4][5][6] |

| Molecular Weight | 269.38 g/mol [][4][5] |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2[1][] |

| InChI | InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3[1][] |

| InChI Key | WRBGLNGTYOVAJO-UHFFFAOYSA-N[1][] |

Physicochemical Properties

The physicochemical properties of 4-Phenoxy-2,6-diisopropylaniline are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The available data, including predicted values, are summarized below.

Table 2: Core Physicochemical Data

| Property | Value |

| Appearance | Dark red solid[][3][4][5][7] |

| Melting Point | 69 - 72 °C[5][7][8] |

| Boiling Point | 371 °C at 760 mmHg[][3][4][9] 103-104 °C at 0.01 torr[8] |

| Density | 1.026 g/cm³[][3][4][9] |

| Flash Point | 164.5 °C[3][4] |

| Vapor Pressure | 1.06 x 10⁻⁵ mmHg at 25 °C[3] |

| Refractive Index | 1.563[3] |

| Storage Temperature | 2 - 8 °C[3][9] |

Table 3: Solubility and Partitioning Characteristics

| Property | Value |

| Solubility | Soluble in: Dichloromethane, Chloroform, Methanol, Tetrahydrofuran, Ethyl Acetate, Toluene, Xylene[3][4][5][7][9] Insoluble in: Water[5][7] |

| pKa | 4.40 ± 0.10 (Predicted)[3][9] |

| LogP | 5.89 (Predicted)[3] |

| XLogP3 | 4.7[3] |

Experimental Protocols

While specific experimental details for determining every physicochemical property are not extensively published, standard analytical methods are employed. The synthesis of the compound, however, is well-documented.

Synthesis of 4-Phenoxy-2,6-diisopropylaniline

Two primary methods for the synthesis of 4-Phenoxy-2,6-diisopropylaniline include nitration followed by condensation, and direct etherification.[1] A detailed example of an etherification reaction is provided below.

Protocol: Synthesis via Ullmann Condensation [8]

-

Preparation: Dissolve 48.9 g of phenol in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.

-

Base Addition: Add 30.2 g of pulverized potassium hydroxide to the solution.

-

Azeotropic Distillation: Heat the mixture to boiling to remove the water formed during the reaction via a Dean-Stark apparatus.

-

Catalyst and Reactant Addition: After water removal, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.

-

Reaction: Stir the mixture for 8 hours at a temperature of 150-155 °C.

-

Work-up: Cool the reaction mixture and filter it with suction. Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two 150 ml portions of water.

-

Purification: Separate the organic phase and dry it over sodium sulfate. Remove the solvent by distillation. The crude product is then purified by distillation under reduced pressure (boiling point 103-104 °C at 0.01 torr) and can be further recrystallized from hexane to yield the final product with a melting point of 71-72 °C.[8]

Caption: Workflow for the synthesis of 4-Phenoxy-2,6-diisopropylaniline.

General Protocols for Physicochemical Property Determination

-

Melting Point: Determined using a calibrated melting point apparatus where a small sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point: Measured using distillation under atmospheric or reduced pressure. The temperature at which the vapor pressure of the liquid equals the surrounding pressure is recorded.

-

Solubility: Assessed by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic or chromatographic methods.

-

pKa and LogP: These values are often predicted using computational software based on the compound's structure (QSAR models). Experimental determination of pKa can be done via potentiometric or spectrophotometric titration, while LogP is typically measured using the shake-flask method with n-octanol and water.

Role in Synthesis: An Intermediate for Diafenthiuron

4-Phenoxy-2,6-diisopropylaniline is not known to have a direct biological mechanism of action.[1] Its primary significance in scientific and industrial applications is as a crucial precursor for the synthesis of more complex molecules.[1] Notably, it is the penultimate intermediate in the production of the agricultural insecticide and acaricide, diafenthiuron.[1][5][7]

The synthesis pathway involves the reaction of 4-Phenoxy-2,6-diisopropylaniline with a thiocyanate salt in an acidic medium to form (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea.[10] This thiourea derivative is then reacted with tert-butylamine to yield diafenthiuron.

Caption: Synthesis pathway from precursor to the final product, Diafenthiuron.

Safety and Handling

Information regarding the specific safety hazards of 4-Phenoxy-2,6-diisopropylaniline is limited.[1] However, as an aromatic amine, it should be handled with caution. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4]

Conclusion

4-Phenoxy-2,6-diisopropylaniline is a well-characterized organic compound with defined physicochemical properties that make it a valuable intermediate in organic synthesis. Its primary role as a precursor to the agrochemical diafenthiuron underscores its industrial importance. This guide provides essential data and protocols to support researchers and chemists in the safe and effective use of this compound in their work. Further research could fully elucidate its toxicological and environmental profile.[1]

References

- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 80058-85-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 80058-85-1 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound CAS#: 80058-85-1 [amp.chemicalbook.com]

- 10. (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea | 135252-10-7 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 4-Phenoxy-2,6-diisopropylaniline (CAS: 80058-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxy-2,6-diisopropylaniline, with the CAS number 80058-85-1, is an aromatic amine derivative.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and primary applications, with a focus on its role as a key intermediate in the chemical industry. While its potential in other areas is noted, its current significance lies in its utility as a building block for more complex molecules.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Phenoxy-2,6-diisopropylaniline is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C18H23NO | [2][3][] |

| Molecular Weight | 269.38 g/mol | [2][3][] |

| Appearance | Dark red solid | [2][][5] |

| Melting Point | 69-72 °C | [5][6] |

| Boiling Point | 371 °C at 760 mmHg | [2][] |

| Density | 1.026 g/cm³ | [2][] |

| Solubility | Soluble in dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate, toluene, and xylene. Insoluble in water. | [2][5] |

| Flash Point | 164.5 °C | [2] |

| Refractive Index | 1.563 | [2] |

| pKa (Predicted) | 4.40 ± 0.10 | [2] |

| LogP | 5.88910 | [2] |

Synthesis of 4-Phenoxy-2,6-diisopropylaniline

The synthesis of 4-Phenoxy-2,6-diisopropylaniline is a critical process for its application as an intermediate. Several synthetic routes have been reported, primarily involving the etherification of a substituted aniline derivative. Below are detailed protocols for two common methods.

Synthesis via Bromination and Etherification

This method involves the bromination of 2,6-diisopropylaniline followed by an etherification reaction with phenol.

Experimental Protocol:

-

Bromination: Dissolve 88.6 g (0.5 mol) of 2,6-diisopropylaniline in 300 ml of toluene in a reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.

-

Cool the solution to -5 °C.

-

Slowly add 81.5 g (0.505 mol) of bromine dropwise while maintaining the temperature at -5 °C.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Etherification: To the reaction mixture, add 135 g (1 mol) of 30% sodium hydroxide solution, 47.5 g (0.5 mol) of phenol, and the catalysts (0.6 g copper 8-quinolinolate and 0.2 g dimethylaminopyridine).

-

Heat the mixture to reflux (approximately 118 °C) and remove the water formed during the reaction.

-

Continue the reflux for 10 hours.

-

Cool the mixture to 80 °C.

-

The resulting product, 2,6-diisopropyl-4-phenoxyaniline, can be further purified if necessary.[7]

Caption: Synthesis of 4-Phenoxy-2,6-diisopropylaniline via Bromination and Etherification.

Synthesis via Nitration and Condensation

This alternative method involves the nitration of 2,6-diisopropylaniline followed by a condensation reaction with phenol.[1]

Experimental Protocol:

-

Nitration: Dissolve 2,6-diisopropylaniline in a suitable solvent.

-

Add sulfuric acid to the solution.

-

Slowly add nitric acid dropwise to the reaction mixture to generate 2,6-diisopropyl-4-nitroaniline.

-

Condensation: Without isolating the nitrated intermediate, add phenol and a quaternary ammonium salt catalyst.

-

Heat the reaction mixture to 110-115 °C to facilitate the condensation reaction, yielding 4-Phenoxy-2,6-diisopropylaniline.[8]

References

- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. anpharma.net [anpharma.net]

- 5. This compound | 80058-85-1 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]

- 8. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4-Phenoxy-2,6-diisopropylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of 4-Phenoxy-2,6-diisopropylaniline, an important intermediate in the synthesis of various organic compounds. While a comprehensive search of publicly available data did not yield specific experimental spectroscopic data (NMR, IR, MS), this document outlines a detailed experimental protocol for its synthesis. Furthermore, a generalized workflow for the spectroscopic analysis of a newly synthesized compound is presented visually using a Graphviz diagram. This guide is intended to serve as a foundational resource for researchers working with this molecule.

Introduction

4-Phenoxy-2,6-diisopropylaniline is an aromatic amine that serves as a key building block in organic synthesis. Its structure, featuring a phenoxy group and two bulky isopropyl substituents on the aniline ring, imparts unique chemical properties that are leveraged in the development of new molecules, including agrochemicals and potentially pharmaceutical agents. This document compiles the currently accessible data for this compound to facilitate its use in research and development.

Physicochemical Properties

While specific spectroscopic data remains elusive in the public domain, a summary of the known physical and chemical properties of 4-Phenoxy-2,6-diisopropylaniline is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO | [1][2] |

| Molecular Weight | 269.38 g/mol | [1][2] |

| Appearance | Dark red solid | [1] |

| Melting Point | 71-72 °C (after recrystallization from hexane) | [3] |

| Boiling Point | 103-104 °C at 0.01 torr | [3] |

| Exact Mass | 269.177964357 | [4] |

| Solubility | Soluble in dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate, toluene, and xylene. Insoluble in water. | [4] |

Synthesis of 4-Phenoxy-2,6-diisopropylaniline

A detailed experimental protocol for the synthesis of 4-Phenoxy-2,6-diisopropylaniline is provided below, based on established literature procedures.[3]

Materials and Reagents

-

2,6-diisopropyl-4-bromoaniline

-

Phenol

-

Potassium hydroxide

-

Copper chloride

-

Xylene

-

15% Sodium hydroxide solution

-

Sodium sulfate

-

Hexane

Experimental Procedure

-

In a reaction vessel set up for distillation, dissolve 48.9 g of phenol in 500 ml of xylene.

-

While under a nitrogen atmosphere, add 30.2 g of pulverized potassium hydroxide to the solution.

-

Heat the mixture to its boiling point and continuously distill off the water that is formed.

-

After the water has been removed, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline to the reaction mixture.

-

Stir the mixture for 8 hours at a temperature of 150-155 °C.

-

After the reaction is complete, cool the mixture and filter it with suction.

-

Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.

-

Separate the organic phase and dry it over sodium sulfate.

-

Remove the solvent by distillation.

-

Distill the crude product under reduced pressure (0.01 torr) to yield the pure compound, which has a boiling point of 103-104 °C.

-

The product can be further purified by recrystallization from hexane, yielding a solid with a melting point of 71-72 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound like 4-Phenoxy-2,6-diisopropylaniline. This process is crucial for confirming the identity, purity, and structure of the target molecule.

References

A Technical Guide to the Solubility of 4-Phenoxy-2,6-diisopropylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the synthesis of the agricultural insecticide and acaricide diafenthiuron.[1][2][3] Understanding the solubility of this compound is crucial for its application in chemical synthesis, process development, and formulation. This document presents available solubility data, outlines experimental protocols for solubility determination, and provides a comparative analysis with structurally similar compounds.

Compound Profile: 4-Phenoxy-2,6-diisopropylaniline

Solubility Data

Quantitative solubility data for 4-Phenoxy-2,6-diisopropylaniline in a range of organic solvents is not extensively available in published literature. However, qualitative solubility information has been reported and is summarized below.

Table 1: Qualitative Solubility of 4-Phenoxy-2,6-diisopropylaniline

| Solvent | Solubility |

| Toluene | Soluble[2][3] |

| Xylene | Soluble[2][3] |

| Dichloromethane | Soluble[4] |

| Chloroform | Soluble[4] |

| Methanol | Soluble[4] |

| Tetrahydrofuran | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Water | Insoluble[3] |

Comparative Solubility of Structurally Similar Compounds

To provide a broader context for researchers, the following table summarizes the solubility of compounds that are structurally related to 4-Phenoxy-2,6-diisopropylaniline. These compounds share key functional groups and structural motifs, and their solubility behavior can offer insights into solvent selection for 4-Phenoxy-2,6-diisopropylaniline.

Table 2: Solubility of Structurally Related Compounds

| Compound | Structure | Solvent | Solubility |

| 2,6-Diisopropylaniline | A colorless to pale yellow liquid[7][8] | Organic Solvents | Excellent solubility[7] |

| Water | 0.2 g/L[9] | ||

| 4-Phenoxyaniline | A white to pale yellow crystalline solid[10] | Ethanol | Soluble[10] |

| Acetone | Very Soluble[10][11] | ||

| Dimethylformamide | Soluble[10] | ||

| Isopropanol | Soluble[11] | ||

| Toluene | Soluble[11] | ||

| 1,2-Dichloroethane | Very Soluble[11] | ||

| Water | < 1 g/L (at 20°C)[10][12] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like 4-Phenoxy-2,6-diisopropylaniline in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

4-Phenoxy-2,6-diisopropylaniline

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 4-Phenoxy-2,6-diisopropylaniline to a vial containing a known volume of the selected organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The traditional shake-flask method can take at least 24 hours.[13]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of 4-Phenoxy-2,6-diisopropylaniline.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of 4-Phenoxy-2,6-diisopropylaniline. For precise quantitative data, it is recommended that researchers perform experimental determinations using the protocol outlined above.

References

- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]

- 2. This compound CAS#: 80058-85-1 [m.chemicalbook.com]

- 3. This compound | 80058-85-1 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 9. chemos.de [chemos.de]

- 10. wap.guidechem.com [wap.guidechem.com]

- 11. 4-Phenoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 12. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Phenoxy-2,6-diisopropyl aniline: Synthesis, Properties, and Structural Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-2,6-diisopropyl aniline is a key chemical intermediate, primarily recognized for its role in the synthesis of the agricultural insecticide and acaricide, diafenthiuron. Its molecular architecture, characterized by a bulky 2,6-diisopropyl aniline moiety linked to a phenoxy group, dictates its reactivity and physical properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and safety considerations of this compound. While experimental data on its precise molecular structure and conformation is not publicly available, this document outlines the expected conformational behavior based on established chemical principles.

Molecular Identity and Physicochemical Properties

This compound, also known as 2,6-diisopropyl-4-phenoxyaniline, is an aromatic amine with the molecular formula C18H23NO.[1] The presence of bulky isopropyl groups at the ortho positions of the aniline ring significantly influences its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80058-85-1 | [1] |

| Molecular Formula | C18H23NO | [1] |

| Molecular Weight | 269.38 g/mol | [2] |

| IUPAC Name | 4-phenoxy-2,6-di(propan-2-yl)aniline | [1] |

| Appearance | Dark red solid | [3] |

| Melting Point | 69-72 °C | [3][4] |

| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.026 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in toluene, xylene, dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate; Insoluble in water. | [3] |

| pKa | 4.40 ± 0.10 (Predicted) | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily focusing on efficiency and suitability for industrial-scale production. The two main approaches involve direct etherification and a nitration-condensation sequence.

Direct Etherification of 2,6-diisopropyl-4-bromoaniline

This method involves the reaction of 2,6-diisopropyl-4-bromoaniline with phenol in the presence of a base and a copper catalyst.

Experimental Protocol:

A detailed experimental protocol is described in the literature[4]:

-

Phenol (48.9 g) is dissolved in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.

-

Pulverized potassium hydroxide (30.2 g) is added to the solution.

-

The mixture is heated to its boiling point, and the water formed during the reaction is continuously removed by distillation.

-

Copper chloride (0.6 g) and 2,6-diisopropyl-4-bromoaniline (100 g) are added.

-

The reaction mixture is stirred for 8 hours at a temperature of 150-155 °C.

-

After cooling, the mixture is filtered.

-

The filtrate is washed sequentially with a 15% sodium hydroxide solution (150 ml) and two portions of water (150 ml each).

-

The organic phase is separated and dried over sodium sulfate.

-

The solvent is removed by distillation, and the final product is purified by distillation under reduced pressure, yielding this compound with a boiling point of 103-104 °C at 0.01 torr and a melting point of 71-72 °C after recrystallization from hexane.[4]

Logical Workflow for Direct Etherification:

Nitration of 2,6-diisopropylaniline followed by Condensation

This alternative synthetic route begins with the nitration of 2,6-diisopropylaniline, followed by a condensation reaction with phenol.[6]

Experimental Protocol:

A patented method outlines the following procedure[6]:

-

2,6-diisopropylaniline (177.3 g, 1.0 mol) is dissolved in 600 mL of toluene, and 1.5 g of 98% sulfuric acid is added.

-

The mixture is heated to reflux, and 100.4 g (1.1 mol) of 69 wt% nitric acid is slowly added dropwise, maintaining the reaction temperature at 110 °C for 4 hours to form 2,6-diisopropyl-4-nitroaniline.

-

The reaction mixture is then cooled to 70-80 °C.

-

373.3 g (2 mol) of 30 wt% potassium hydroxide, 95 g (1 mol) of phenol, and 0.9 g of tetrabutylammonium bromide (catalyst) are added.

-

The mixture is heated to reflux to remove the water formed during the reaction, and the reaction is continued at 110-112 °C for 8 hours.

-

The organic phase is washed three times with 150 mL of 10 wt% sodium hydroxide.

-

The organic layer is dried with anhydrous sodium sulfate.

-

The solvent is evaporated to yield a brown solid, which is then recrystallized from ethanol to give 268.1 g of pure this compound (99.03% yield) with a purity of 99.5% (HPLC) and a melting point of 69-71 °C.[6]

Logical Workflow for Nitration and Condensation:

Molecular Structure and Conformation

A thorough search of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield any experimental crystal structure data for this compound. Consequently, precise, experimentally determined bond lengths, bond angles, and dihedral angles are not available at the time of this report.

Predicted Conformation

In the absence of experimental data, the conformation of this compound can be qualitatively inferred based on the steric and electronic properties of its constituent groups.

-

Aniline Moiety: The two bulky isopropyl groups in the ortho positions to the amino group will sterically hinder the rotation of the C-N bond and influence the orientation of the amino group relative to the aromatic ring. This steric hindrance is a key feature of 2,6-diisopropylaniline and its derivatives, often exploited in ligand design to create specific coordination environments.

-

Phenoxy Group: The ether linkage (C-O-C) provides rotational freedom. The dihedral angle between the planes of the aniline and the phenoxy rings is expected to be non-zero to minimize steric clashes. The exact preferred conformation would be a balance between steric repulsion and electronic effects (conjugation).

-

Overall Shape: The molecule is expected to adopt a non-planar conformation. The isopropyl groups will likely be oriented to minimize steric interactions with each other and the adjacent amino and phenoxy groups.

A detailed understanding of the conformational landscape would require dedicated computational modeling studies (e.g., using Density Functional Theory) or advanced NMR spectroscopic techniques (e.g., NOESY), which are not currently available in the public domain for this specific molecule.

Applications

The primary and well-documented application of this compound is as a crucial intermediate in the synthesis of the insecticide and acaricide diafenthiuron.[1] It serves as a building block for constructing the final active molecule.[1][5] Other potential applications in pharmaceuticals and the manufacturing of dyes and pigments have been suggested due to its reactive functional groups, but these are less substantiated in the available literature.[1]

Signaling Pathway to Diafenthiuron:

Safety and Handling

Information regarding the specific toxicity of this compound is limited.[1] However, as with all aromatic amines, it should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses.[7] Work in a well-ventilated area or use a fume hood.[7]

-

Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[7]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[7]

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic routes and a primary application in the agrochemical industry. While its physicochemical properties are documented, a significant gap exists in the experimental characterization of its three-dimensional molecular structure and conformation. Future research involving X-ray crystallography or computational chemistry would be beneficial for a more complete understanding of this molecule's steric and electronic properties, which could inform the design of new derivatives with potential applications in materials science and drug discovery.

References

- 1. 4-Phenoxy-2,6-diisopropylaniline hydrochloride | C18H24ClNO | CID 20067273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Phenoxy-2,6-diisopropyl aniline: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-2,6-diisopropyl aniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds. Its sterically hindered aniline group and the presence of a phenoxy moiety make it a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and primary application as a precursor to the insecticide diafenthiuron. Furthermore, it explores potential, albeit less documented, applications in medicinal chemistry and materials science, offering insights for future research and development. Detailed experimental protocols for its synthesis and subsequent conversion are provided, along with a summary of its physicochemical properties.

Chemical Properties and Data

This compound, with the molecular formula C18H23NO, is a dark red solid at room temperature.[1] The bulky isopropyl groups flanking the amino group significantly influence its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80058-85-1 | [1][2] |

| Molecular Formula | C18H23NO | [1][2] |

| Molecular Weight | 269.38 g/mol | [1][2] |

| Appearance | Dark red solid | [1] |

| Melting Point | 69-72 °C | [3] |

| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [4] |

| Density | 1.026 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in toluene, xylene, dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate; Insoluble in water. | [1][4] |

| pKa | 4.40 ± 0.10 (Predicted) | [4] |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Multiple signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the di-substituted and mono-substituted phenyl rings.- A broad singlet for the -NH₂ protons.- A septet for the two methine (-CH) protons of the isopropyl groups.- A doublet for the twelve methyl (-CH₃) protons of the isopropyl groups. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. 115-160 ppm) for the twelve carbons of the two phenyl rings.- A signal for the methine carbons of the isopropyl groups.- A signal for the methyl carbons of the isopropyl groups. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 269.- Fragmentation patterns corresponding to the loss of methyl (M-15) and isopropyl (M-43) groups. Cleavage of the ether bond may also be observed. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹).- C=C stretching vibrations for the aromatic rings (approx. 1400-1600 cm⁻¹).- C-O-C stretching for the ether linkage (approx. 1200-1250 cm⁻¹). |

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from 2,6-diisopropylaniline.

Route 1: Nitration Followed by Condensation

This method involves the nitration of 2,6-diisopropylaniline, followed by a condensation reaction with phenol.[5] A key advantage of this route is that the nitrated intermediate does not need to be isolated.[5]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Phenoxy-2,6-diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known physical and chemical properties of 4-Phenoxy-2,6-diisopropylaniline is presented in Table 1. This data is essential for the design of thermal analysis experiments and for the interpretation of their results.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO | N/A |

| Molecular Weight | 269.38 g/mol | N/A |

| Appearance | Dark red solid | [1][2] |

| Melting Point | 69-72 °C | [1][2] |

| Boiling Point | 103-104 °C at 0.01 torr; Predicted: 371.0 ± 42.0 °C at 760 mmHg | |

| Density | Predicted: 1.026 ± 0.06 g/cm³ | |

| Solubility | Soluble in toluene, xylene; Insoluble in water | [1][2] |

Note: Safety data sheets for 4-Phenoxy-2,6-diisopropylaniline explicitly state that there is "no data available" for its decomposition temperature.[3]

Proposed Experimental Protocol for Thermal Stability and Decomposition Analysis

To elucidate the thermal stability and decomposition characteristics of 4-Phenoxy-2,6-diisopropylaniline, a multi-technique approach is recommended. The following experimental protocols are proposed based on standard methodologies in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon heating.

Methodology:

-

Accurately weigh 5-10 mg of 4-Phenoxy-2,6-diisopropylaniline into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen) to study the pyrolysis behavior and under an oxidative atmosphere (e.g., air) to assess its combustion characteristics.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will provide key information about the decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Accurately weigh 2-5 mg of 4-Phenoxy-2,6-diisopropylaniline into a sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

-

Place both the sample and reference pans in the DSC instrument.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition, at a controlled heating rate (e.g., 10 °C/min).

-

Record the heat flow to the sample relative to the reference.

-

The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The area under these peaks can be used to calculate the enthalpy of the transitions.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The MS will provide information on the mass-to-charge ratio of the decomposition products, allowing for their identification.

-

The FTIR will provide information on the functional groups present in the evolved gases, aiding in their identification.

Visualization of Experimental Workflow

The logical flow of the proposed experimental investigation is depicted in the following diagram:

Caption: Experimental workflow for thermal stability and decomposition analysis.

Conclusion

While there is a notable absence of publicly available experimental data on the thermal stability and decomposition of 4-Phenoxy-2,6-diisopropylaniline, this guide provides a framework for a comprehensive investigation. The outlined experimental protocols for TGA, DSC, and EGA will enable researchers to determine the critical thermal parameters and decomposition products of this important chemical intermediate. The resulting data will be invaluable for ensuring process safety, optimizing reaction conditions, and meeting regulatory requirements in the development and use of 4-Phenoxy-2,6-diisopropylaniline. It is strongly recommended that these analyses be conducted to fill the current knowledge gap and to promote the safe and efficient handling of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Kinetics and Thermodynamics of Oxidation of Some Meta-Substituted Anilinesby Tetrabutylammoniumbromochromatein Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 4-Phenoxy-2,6-diisopropylaniline as a Key Intermediate in Insecticide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Phenoxy-2,6-diisopropylaniline, also known as 2,6-Diisopropyl-4-phenoxyaniline, is an aromatic amine that serves as a critical intermediate in the synthesis of various organic compounds.[1][] Its primary application in the agrochemical industry is as a precursor for the production of the thiourea insecticide and acaricide, Diafenthiuron.[1][3] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of 4-phenoxy-2,6-diisopropylaniline in the synthesis of this insecticide.

Physicochemical Properties of 4-Phenoxy-2,6-diisopropylaniline

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 80058-85-1[4] |

| Molecular Formula | C18H23NO[][4] |

| Molecular Weight | 269.38 g/mol [][4] |

| Appearance | Dark red solid[][4] |

| Boiling Point | 371 °C at 760 mmHg[][4] |

| Melting Point | 71-72 °C (after recrystallization from hexane)[5] |

| Density | 1.026 g/cm³[][4] |

| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, Tetrahydrofuran, Ethyl Acetate[4] |

| Storage Temperature | 2-8°C[4] |

Application in Insecticide Synthesis: The Path to Diafenthiuron

The principal application of 4-phenoxy-2,6-diisopropylaniline is as a foundational molecule for the synthesis of Diafenthiuron, a broad-spectrum pesticide effective against phytophagous mites, aphids, and whiteflies.[1][3] The synthesis pathway involves the conversion of 4-phenoxy-2,6-diisopropylaniline into an isothiocyanate intermediate, which is then reacted with tert-butylamine to yield the final product, Diafenthiuron.[6][7]

Caption: Synthesis pathway of Diafenthiuron from 2,6-Diisopropylaniline.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxy-2,6-diisopropylaniline

This protocol is based on the Ullmann condensation reaction.

Materials:

-

Phenol

-

Xylene

-

Potassium hydroxide (pulverized)

-

Copper chloride

-

2,6-diisopropyl-4-bromoaniline

-

15% Sodium hydroxide solution

-

Sodium sulfate

-

Hexane (for recrystallization)

Procedure:

-

Dissolve 48.9 g of phenol in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.[5]

-

Add 30.2 g of pulverized potassium hydroxide to the solution.[5]

-

Heat the mixture to boiling while continuously distilling off the water that is formed.[5]

-

After water removal is complete, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.[5]

-

Stir the reaction mixture for 8 hours at 150-155°C.[5]

-

Cool the mixture and filter with suction.[5]

-

Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two 150 ml portions of water.[5]

-

Separate the organic phase and dry it over sodium sulfate.[5]

-

Remove the solvent by distillation. The crude product can be purified by distillation (boiling point of 103-104°C / 0.01 torr) or recrystallization from hexane to yield the final product with a melting point of 71-72°C.[5]

An alternative, improved synthesis route involves reacting 2,6-diisopropylaniline with hydrobromic acid and hydrogen peroxide for bromination, followed by a catalyzed reaction with phenol using a copper 8-hydroxyquinoline/copper/DMAP system. This method shortens the Ullmann reaction time to 3 hours.[7] Another patented method involves the nitration of 2,6-diisopropylaniline followed by a condensation reaction with phenol using a quaternary ammonium salt as a catalyst, which reduces the reaction temperature to around 110°C.[8]

Protocol 2: Synthesis of Diafenthiuron from 4-Phenoxy-2,6-diisopropylaniline

This protocol outlines the subsequent steps to produce Diafenthiuron.

Materials:

-

4-Phenoxy-2,6-diisopropylaniline

-

Thiophosgene (CSCl₂) or Carbon disulfide (CS₂) and 4-toluenesulfonyl chloride

-

tert-Butylamine

-

Appropriate organic solvent (e.g., toluene)

Procedure:

-

Formation of the Isothiocyanate Intermediate: React 4-phenoxy-2,6-diisopropylaniline with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate.[6]

-

Alternatively, the isothiocyanate can be synthesized by reacting 4-phenoxy-2,6-diisopropylaniline with carbon disulfide and 4-toluenesulfonyl chloride at approximately 40°C.[7]

-

Formation of Diafenthiuron: React the resulting N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate intermediate with tert-butylamine.[6][7]

-

The final product, 1-tert-Butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea (Diafenthiuron), is then isolated and purified.[6]

Quantitative Data Summary

The efficiency of the synthesis process can vary based on the chosen route.

| Reaction | Product | Yield | Purity | Reference |

| Improved synthesis from 2,6-diisopropylaniline | Diafenthiuron | 37.5% (overall) | Not Specified | [7] |

| Continuous one-pot synthesis from 2,6-diisopropylaniline | 2,6-diisopropyl-4-phenoxy phenylthiourea | 83.3 - 84.8% | >97% | [9] |

Mechanism of Action of Diafenthiuron

It is important to note that 4-phenoxy-2,6-diisopropylaniline, as an intermediate, does not possess a biological mechanism of action itself.[1] The insecticidal activity arises from the final product, Diafenthiuron, which acts as a proinsecticide.[3] In the target pest, Diafenthiuron is converted, either metabolically or photochemically, into its active carbodiimide form.[6] This highly reactive metabolite irreversibly inhibits the microsomal glucose-6-phosphate translocase, a component of the mitochondrial ATPase complex.[6] This inhibition disrupts ATP production, leading to metabolic failure and the death of the insect.[6]

Caption: Mechanism of action of Diafenthiuron in target pests.

Safety and Handling

4-Phenoxy-2,6-diisopropylaniline should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses, and suitable protective clothing.[10] Avoid formation of dust and aerosols.[10] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10] The material should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

4-Phenoxy-2,6-diisopropylaniline is a vital intermediate in the agrochemical industry, specifically for the synthesis of the insecticide Diafenthiuron. Understanding its properties and the synthetic protocols for its use allows researchers and chemical manufacturers to optimize the production of this important pest control agent. The detailed methodologies and mechanistic insights provided serve as a valuable resource for professionals in the field of insecticide development and synthesis.

References

- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Diafenthiuron - Wikipedia [en.wikipedia.org]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]

- 9. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

Synthetic Protocols for the Derivatization of 4-Phenoxy-2,6-diisopropylaniline: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the chemical modification of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the synthesis of various agrochemicals and a potential building block for pharmaceutical agents.[1][2] The protocols outlined below focus on the derivatization of the aniline nitrogen, offering methodologies for N-acylation, N-alkylation, and N-arylation.

Introduction

4-Phenoxy-2,6-diisopropylaniline is an aromatic amine characterized by significant steric hindrance around the amino group due to the presence of two isopropyl substituents in the ortho positions. This structural feature influences its reactivity and necessitates carefully optimized reaction conditions for successful derivatization. The primary application of this compound is as a precursor in the synthesis of the insecticide and acaricide, diafenthiuron.[1][3] This conversion involves the formation of a thiourea, a type of N-acylation. The following protocols provide a foundation for exploring a broader range of derivatives for potential applications in drug discovery and materials science.

Data Presentation

The following table summarizes the key aspects of the derivatization protocols described in this document.

| Derivatization Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) |

| N-Thiourea Formation | Isothiocyanate (e.g., Sodium Thiocyanate/HCl) | - | Toluene | 100 |

| General N-Acylation | Acyl chloride or Anhydride | Pyridine or Et3N | Dichloromethane | 0 to rt |

| General N-Alkylation | Alkyl halide | K2CO3 or NaH | DMF or Acetonitrile | rt to 80 |

| N-Arylation (Buchwald-Hartwig) | Aryl halide | Pd catalyst (e.g., Pd2(dba)3) and Ligand (e.g., XPhos) | NaOtBu or K3PO4 | Toluene or Dioxane |

Experimental Protocols

Protocol 1: Synthesis of N-(4-Phenoxy-2,6-diisopropylphenyl)thiourea (A Form of N-Acylation)

This protocol is adapted from the synthesis of a key intermediate for diafenthiuron.[3]

Materials:

-

4-Phenoxy-2,6-diisopropylaniline

-

Sodium Thiocyanate (NaSCN)

-

Hydrochloric acid (30%)

-

Toluene

-

Reaction flask with reflux condenser, thermometer, and dropping funnel

Procedure:

-

In a 1000 mL reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 88.6 g (0.5 mol) of 2,6-diisopropylaniline and 300 mL of toluene.

-

After a series of preceding bromination and etherification steps to synthesize the 4-phenoxy-2,6-diisopropylaniline in situ, the reaction mixture is cooled to 80 °C.

-

Add 40.6 g (0.5 mol) of Sodium Thiocyanate.

-

Slowly add 66.8 g (0.55 mol) of 30% hydrochloric acid.

-

Heat the reaction mixture to 100 °C and maintain for 5 hours.

-

After the reaction is complete, cool the mixture and filter to obtain the crude product.

-

The resulting product is 2,6-diisopropyl-4-phenoxy phenylthiourea.

Protocol 2: General Protocol for N-Acylation

This protocol provides a general method for the N-acylation of 4-Phenoxy-2,6-diisopropylaniline with acyl chlorides or anhydrides.

Materials:

-

4-Phenoxy-2,6-diisopropylaniline

-

Acyl chloride or anhydride (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 4-Phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine or triethylamine (1.5 eq) to the solution.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of 4-Phenoxy-2,6-diisopropylaniline with alkyl halides. Due to the steric hindrance, more forcing conditions may be required compared to less substituted anilines.

Materials:

-

4-Phenoxy-2,6-diisopropylaniline

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of 4-Phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or NaH) (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) and heat the reaction mixture to 50-80 °C.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 4: General Protocol for N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This general protocol can be adapted for the N-arylation of 4-Phenoxy-2,6-diisopropylaniline. The choice of ligand is crucial, especially for sterically hindered anilines.[7][8]

Materials:

-

4-Phenoxy-2,6-diisopropylaniline

-

Aryl halide (bromide or iodide) (1.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 eq)

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

In a glovebox or under a stream of nitrogen, add the aryl halide (1.0 eq), 4-Phenoxy-2,6-diisopropylaniline (1.2 eq), base (1.4 eq), palladium precatalyst, and ligand to a Schlenk tube.

-

Add anhydrous toluene or dioxane to the tube.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: General workflow for the derivatization of 4-Phenoxy-2,6-diisopropylaniline.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. 4-Phenoxy-2,6-diisopropyl aniline|lookchem [lookchem.com]

- 2. This compound CAS#: 80058-85-1 [amp.chemicalbook.com]

- 3. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. cssp.chemspider.com [cssp.chemspider.com]

Application Notes and Protocols for Metal Complexes with 4-Phenoxy-2,6-diisopropylaniline Derived Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of metal complexes featuring ligands derived from 4-phenoxy-2,6-diisopropylaniline. The bulky 2,6-diisopropylphenyl groups and the electronically tunable phenoxy moiety make these ligands highly effective in stabilizing metal centers and promoting a variety of catalytic transformations. This document details protocols for olefin polymerization, palladium-catalyzed cross-coupling reactions, and ring-opening polymerization, supported by quantitative data and mechanistic diagrams.

Application: Olefin Polymerization with Neutral Nickel(II) Catalysts

Complexes based on salicylaldimine or phenoxyimine ligands derived from 4-phenoxy-2,6-diisopropylaniline are highly effective for the polymerization of olefins such as ethylene and norbornene. These late transition metal catalysts are known for their tolerance to polar functional groups and their ability to produce polymers with unique microstructures.[1][2] Neutral nickel(II) complexes, in particular, can exhibit high activities without the need for a cocatalyst, although their performance can be significantly enhanced by additives.[3][4]

Quantitative Data Summary: Olefin Polymerization

| Catalyst Type | Monomer | Cocatalyst / Additive | Activity | Polymer Mn (kDa) | PDI | Branching (per 1000 C) | Reference |

| Salicylaldimine-Ni(II) | Ethylene | None | Up to 1.47 × 10⁶ g PE/(mol·h) | - | - | - | [3] |

| Phenoxyimine-Ni(II) | Ethylene | Na⁺ | Up to 20-fold activity increase | Increased | - | Increased | [4] |

| Anilido-imine-Pd(II) | Norbornene | Methylaluminoxane (MAO) | Up to 2.63 × 10⁸ g PNB/(mol·h) | - | - | - | [5] |

| Salicylaldimine-Ni(II) | Ethylene / Polar Norbornene | None | - | - | - | Up to 13% polar monomer incorporation | [6] |

Experimental Protocols

Protocol 1.1: Synthesis of a Phenoxyimine Ligand (L1)

This protocol is adapted from the synthesis of similar phenoxyimine ligands.[7]

-

To a solution of a suitable salicylaldehyde derivative (e.g., 3-tert-butyl-2-hydroxybenzaldehyde) (1.0 eq) in methanol, add 4-phenoxy-2,6-diisopropylaniline (1.0 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the desired phenoxyimine ligand.

Protocol 1.2: Synthesis of Neutral Nickel(II) Complex [Ni(L1)(Ph)(PPh₃)]

-

In a glovebox, suspend the phenoxyimine ligand (L1) (1.0 eq) and Ni(COD)₂ (1.0 eq) in toluene.

-

Add triphenylphosphine (PPh₃) (1.0 eq) to the suspension.

-

Add bromobenzene (1.0 eq) and stir the mixture at room temperature for 12 hours.

-

Remove the solvent under vacuum.

-

Wash the resulting solid with pentane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the purified nickel complex.

Protocol 1.3: Ethylene Polymerization

-

Place a solution of the nickel catalyst (e.g., 10 µmol) in toluene (50 mL) in a high-pressure stainless-steel reactor.

-

If using an additive (e.g., NaBArF), add it to the reactor at this stage.

-

Pressurize the reactor with ethylene (e.g., 10 atm) and stir the reaction mixture at the desired temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).

-

Vent the reactor and quench the reaction by adding acidic methanol.

-

Filter the resulting polyethylene, wash with methanol and acetone, and dry in a vacuum oven at 60 °C to a constant weight.

Diagrams and Workflows

Caption: General workflow for ligand synthesis, complexation, and ethylene polymerization.

Caption: Simplified catalytic cycle for Nickel-catalyzed olefin polymerization.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The steric bulk and electron-donating properties of ligands derived from 4-phenoxy-2,6-diisopropylaniline make them suitable for palladium-catalyzed cross-coupling reactions. Salicylaldimine-based ligands, which are structurally analogous, have demonstrated high efficiency in Suzuki-Miyaura couplings of aryl bromides and chlorides.[8] These reactions are fundamental in synthetic chemistry, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[9]

Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling

Data presented is for analogous salicylideneimine-based palladium complexes as specific data for the target ligand is not widely available.

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic Acid | 1.0 | K₂CO₃ | DMA | >95 | [10] |

| 4-Chloroacetophenone | Phenylboronic Acid | 1.0 | K₂CO₃ | DMF/H₂O | 92 | [8] |

| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | 1.0 | K₂CO₃ | DMA | 98 | [10] |

| 2-Bromopyridine | Phenylboronic Acid | 1.0 | K₂CO₃ | DMA | 85 | [10] |

Experimental Protocols

Protocol 2.1: Synthesis of a Palladium(II) Salicylaldimine Complex [Pd(L2)₂]

This protocol is adapted for a generic salicylaldimine ligand (L2) derived from a substituted salicylaldehyde and 4-phenoxy-2,6-diisopropylaniline.

-

Dissolve the salicylaldimine ligand (2.0 eq) in hot ethanol.

-

In a separate flask, dissolve palladium(II) acetate (1.0 eq) in hot ethanol.

-

Add the ligand solution dropwise to the palladium acetate solution with stirring.

-

Reflux the mixture for 6 hours. A precipitate will form.

-

Cool the mixture to room temperature.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., [Pd(L2)₂], 0.01 mmol, 1 mol%).

-

Add the solvent (e.g., a mixture of Toluene/Ethanol/H₂O or DMA, 5 mL).

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 4-24 hours), monitoring by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Diagrams and Workflows

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application: Ring-Opening Polymerization (ROP) of ε-Caprolactone

Metal complexes are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) to produce biodegradable polyesters such as polycaprolactone (PCL).[11] While specific data for the target ligand is scarce, related Schiff base complexes of metals like Zinc, Cobalt, and Nickel are known to be active for this transformation, suggesting a promising application area.[12]

Experimental Protocol

Protocol 3.1: Bulk Polymerization of ε-Caprolactone

This is a representative protocol based on known methods for ROP using Schiff base metal complexes.

-

In a glovebox, add the metal complex (e.g., a Zinc complex with a phenoxyimine ligand, 0.05 mmol) to a dry Schlenk flask.

-

Add freshly distilled ε-caprolactone (e.g., 5.0 mmol) to the flask via syringe.

-

If a co-initiator like benzyl alcohol is used, add it at this stage.

-

Place the sealed flask in an oil bath preheated to the desired temperature (e.g., 110-130 °C) and stir.

-

After the desired time (e.g., 1-24 hours), cool the flask to room temperature. The solidified polymer is the crude product.

-

Dissolve the polymer in a minimal amount of chloroform or dichloromethane.

-

Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

-

Filter the white precipitate, wash with methanol, and dry in a vacuum oven at 40 °C to a constant weight.

-

Characterize the polymer by GPC (for Mn and PDI) and NMR.

References

- 1. Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fine-Tuning Nickel Phenoxyimine Olefin Polymerization Catalysts: Performance Boosting by Alkali Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone [mdpi.com]

- 12. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Diafenthiuron from 4-Phenoxy-2,6-diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of the thiourea-based insecticide and acaricide, diafenthiuron, commencing from 4-phenoxy-2,6-diisopropylaniline. Diafenthiuron is a pro-pesticide that, upon exposure to light, converts to its active carbodiimide form, which acts as a potent inhibitor of mitochondrial respiration.[1][2] The protocols outlined herein are compiled from established synthetic methodologies, offering a comprehensive guide for laboratory-scale preparation. This document includes a step-by-step experimental protocol, a summary of quantitative data, and visual diagrams illustrating the synthetic workflow and the compound's mechanism of action.

Introduction

Diafenthiuron is a widely utilized agrochemical for controlling a variety of phytophagous pests, including mites, aphids, and whiteflies. Its unique mode of action, which relies on metabolic or photochemical activation to a carbodiimide, provides an effective means of pest management.[1][2] The synthesis of diafenthiuron can be achieved through several routes, with a common strategy involving the formation of a key isothiocyanate or isocyanate intermediate from a substituted aniline, followed by reaction with tert-butylamine. This application note focuses on the synthesis starting from 4-phenoxy-2,6-diisopropylaniline, a crucial precursor in many synthetic pathways.[3][4][5]

Synthesis of 4-Phenoxy-2,6-diisopropylaniline (Starting Material)

Prior to the synthesis of diafenthiuron, the starting material, 4-phenoxy-2,6-diisopropylaniline, must be synthesized or procured. A common method for its preparation is the Ullmann condensation of 2,6-diisopropyl-4-bromoaniline with phenol.[6] Another approach involves the nitration of 2,6-diisopropylaniline, followed by a condensation reaction.[7]

Experimental Protocol for Ullmann Condensation[6]

-

In a reaction vessel under a nitrogen atmosphere, dissolve 48.9 g of phenol in 500 ml of xylene.

-

Add 30.2 g of pulverized potassium hydroxide to the solution.

-

Heat the mixture to its boiling point while continuously removing the water formed during the reaction.

-

After the removal of water, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.

-

Stir the reaction mixture for 8 hours at a temperature of 150-155°C.

-

Cool the mixture and filter it with suction.

-

Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent by distillation, and distill the crude product to obtain 4-phenoxy-2,6-diisopropylaniline.